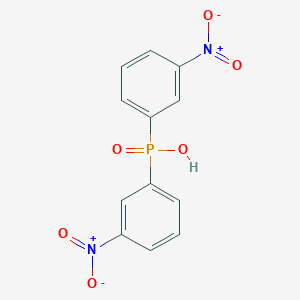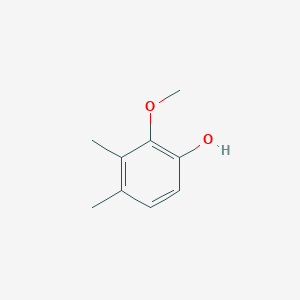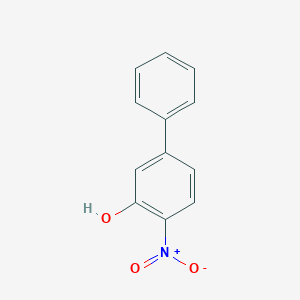![molecular formula C10H14O4 B096069 2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate CAS No. 18360-63-9](/img/structure/B96069.png)
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as geranyl crotonate and is classified as an ester.
Mécanisme D'action
The mechanism of action of geranyl crotonate is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Geranyl crotonate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using geranyl crotonate in lab experiments is that it is readily available and easy to synthesize. It also has a high yield and can be easily purified. However, one of the limitations of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on geranyl crotonate. One potential direction is to further study its anti-inflammatory and antioxidant properties and its potential use as a therapeutic agent for various diseases. Another direction is to study its antimicrobial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
Geranyl crotonate can be synthesized through the reaction between geraniol and crotonic acid. The reaction is catalyzed by acid and requires a temperature of around 100°C. The yield of the reaction is typically high, and the product can be easily purified through distillation.
Applications De Recherche Scientifique
Geranyl crotonate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a reagent for various reactions. It has also been used as a flavoring agent and fragrance in the food and cosmetic industries.
Propriétés
Numéro CAS |
18360-63-9 |
|---|---|
Nom du produit |
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate |
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-6H,7-8H2,1-2H3/b5-3+,6-4+ |
Clé InChI |
APJRQJNSYFWQJD-GGWOSOGESA-N |
SMILES isomérique |
C/C=C/C(=O)OCCOC(=O)/C=C/C |
SMILES |
CC=CC(=O)OCCOC(=O)C=CC |
SMILES canonique |
CC=CC(=O)OCCOC(=O)C=CC |
Autres numéros CAS |
18360-63-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



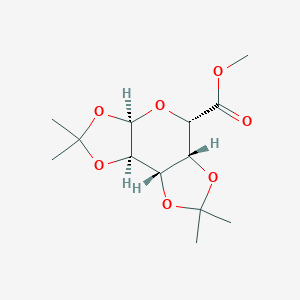
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
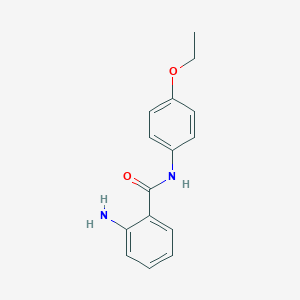
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
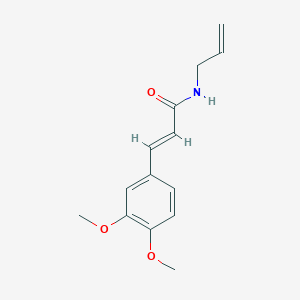
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
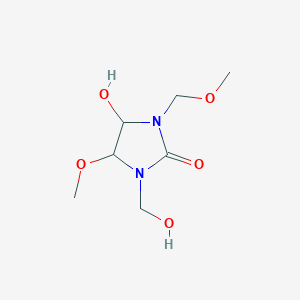
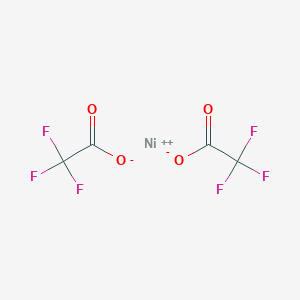
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
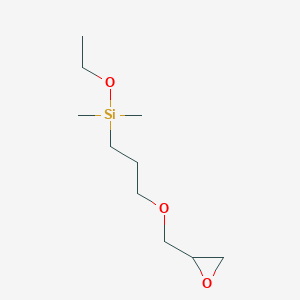
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
